![molecular formula C13H9ClF3N B1410326 2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine CAS No. 1261747-48-1](/img/structure/B1410326.png)
2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine
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Overview
Description
2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine, also known as 2-C4TFB, is an organic compound belonging to the class of amines. It is a colorless to yellowish-brown liquid and has a molecular weight of 309.44 g/mol. It is a highly reactive compound and has a wide range of applications in the fields of chemistry and biochemistry.
Scientific Research Applications
Use in FDA-Approved Drugs
The trifluoromethyl group, which is present in “2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs .
Synthesis of Pexidartinib
“2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine” can be used in the synthesis of pexidartinib , a drug used to treat tenosynovial giant cell tumor, a rare condition where non-cancerous tumors form in the joints.
Use in Agrochemicals
Trifluoromethylpyridines, which can be synthesized from “2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine”, are used in the agrochemical industry . They are used to protect crops from pests .
Synthesis of Fluazifop
“2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine” can be used to synthesize 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop , an agrochemical used to control grassy weeds.
Use in Pharmaceuticals
Trifluoromethylpyridines, which can be synthesized from “2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine”, are also used in the pharmaceutical industry . Several pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval .
Antibacterial Activity
Compounds similar to “2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine” have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
Safety and Hazards
The safety data sheet for a related compound, Fluoro-3-(trifluoromethyl)phenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
It’s known that the compound can participate in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. In this process, the compound may interact with a metal catalyst and undergo oxidative addition and transmetalation .
Biochemical Pathways
The compound’s involvement in the Suzuki–Miyaura coupling reaction suggests that it may affect biochemical pathways related to carbon-carbon bond formation . .
Result of Action
Given its potential involvement in Suzuki–Miyaura coupling reactions , it may influence the formation of carbon-carbon bonds in certain biochemical contexts.
properties
IUPAC Name |
2-chloro-3-[4-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-12-10(2-1-3-11(12)18)8-4-6-9(7-5-8)13(15,16)17/h1-7H,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZCRSSLVZMFJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine |
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